molecular formula C10H10O4 B586539 3-Hydroxy-4-methoxycinnamic Acid-d3 (Isoferulic Acid-d3) CAS No. 1028203-97-5

3-Hydroxy-4-methoxycinnamic Acid-d3 (Isoferulic Acid-d3)

Cat. No.: B586539
CAS No.: 1028203-97-5
M. Wt: 197.204
InChI Key: QURCVMIEKCOAJU-CGLOQUBRSA-N
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Description

3-Hydroxy-4-methoxycinnamic Acid-d3, also known as Isoferulic Acid-d3, is a deuterium-labeled derivative of Isoferulic Acid. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of 3-Hydroxy-4-methoxycinnamic Acid-d3 is C10H7D3O4, and it has a molecular weight of 197.2 . This compound is often utilized in studies involving metabolic pathways, pharmacokinetics, and as an internal standard in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxycinnamic Acid-d3 typically involves the deuteration of Isoferulic Acid. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of 3-Hydroxy-4-methoxycinnamic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents in large reactors, with precise control over reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methoxycinnamic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxycinnamic Acid-d3 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-methoxycinnamic Acid-d3 is unique due to its deuterium labeling, which provides advantages in tracing and quantification in metabolic studies. The presence of deuterium atoms also enhances the stability of the compound, making it a valuable tool in research .

Properties

IUPAC Name

(E)-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCVMIEKCOAJU-CGLOQUBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857786
Record name (2E)-3-{3-Hydroxy-4-[(~2~H_3_)methyloxy]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028203-97-5
Record name (2E)-3-{3-Hydroxy-4-[(~2~H_3_)methyloxy]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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